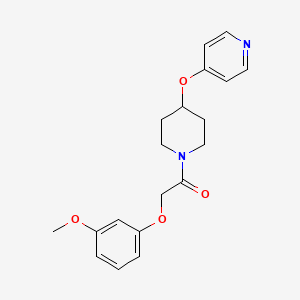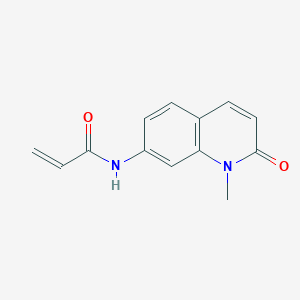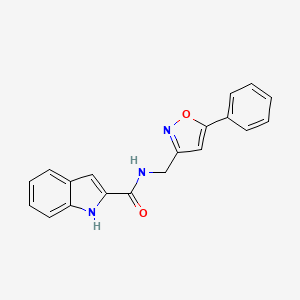
2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MPPPE and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Schiff Bases as Corrosion Inhibitors : Schiff bases, including compounds with similar chemical structures to the specified compound, have been evaluated for their efficiency as corrosion inhibitors on carbon steel in acidic environments. These studies have shown that the presence of specific functional groups in Schiff bases can significantly enhance their corrosion inhibition properties. The effectiveness of these inhibitors is closely related to their chemical structures, highlighting the potential of utilizing similar compounds for corrosion protection applications (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Crystal Structure and Molecular Interactions
Hydrogen-bonding Patterns in Enaminones : Investigations into the crystal structure of enaminones, which share structural motifs with the queried compound, reveal intricate hydrogen-bonding patterns. These patterns are essential for understanding the molecular interactions and stability of these compounds. Such insights can be pivotal for the design of new materials and pharmaceuticals, demonstrating the relevance of studying compounds with similar structural features (Balderson, Fernandes, Michael, & Perry, 2007).
Molecular Stability and Solvent Effects
Solvent Effects on Metal Complexes : The synthesis and crystallization of metal complexes derived from related compounds show significant solvent effects. These effects influence the molecular geometry, packing, and overall stability of the complexes. Understanding these interactions is crucial for the development of metal-organic frameworks (MOFs) and coordination compounds with specific properties for catalysis, sensing, and separation technologies (Patel, Patel, Gandhi, Barot, & Jayswal, 2019).
Antimicrobial Activity
New Pyridine Derivatives with Antimicrobial Activity : The synthesis and evaluation of new pyridine derivatives, which include structures akin to the target compound, have shown variable and modest antimicrobial activity. These findings contribute to the ongoing search for new antimicrobial agents and underscore the importance of structural variation in enhancing biological activity (Patel, Agravat, & Shaikh, 2011).
Catalysis
Palladium(II) Complexes in Methoxycarbonylation of Olefins : Studies involving palladium(II) complexes with ligands related to the compound of interest have demonstrated their efficacy as catalysts in the methoxycarbonylation of olefins. These complexes can influence the product distribution and offer pathways to more sustainable and efficient processes in organic synthesis and industrial chemistry (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-3-2-4-18(13-17)24-14-19(22)21-11-7-16(8-12-21)25-15-5-9-20-10-6-15/h2-6,9-10,13,16H,7-8,11-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLVDOOQAGTIBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2354711.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2354716.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide](/img/structure/B2354719.png)

![tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane](/img/structure/B2354723.png)

![4-((1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2354725.png)

![N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2354727.png)
![methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2354728.png)
![2-(1H-indol-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2354730.png)
![9-Bromo-1'-ethyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2354731.png)